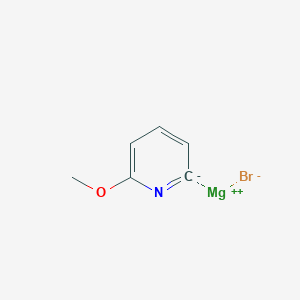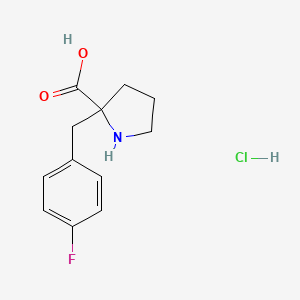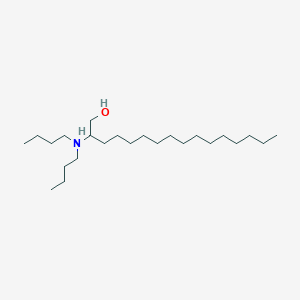![molecular formula C17H19FN2O3 B12624803 N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-43-3](/img/structure/B12624803.png)
N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an aminoethyl group and a fluorophenylmethoxy group, making it a unique molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-hydroxy-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminoethanol.
Introduction of the Fluorophenylmethoxy Group: The next step involves the nucleophilic substitution reaction where the hydroxyl group of the benzamide core is replaced with the 3-fluorophenylmethoxy group using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of a nitro group would produce an amine.
科学研究应用
N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets. The aminoethyl group allows for hydrogen bonding and electrostatic interactions with enzymes or receptors, while the fluorophenylmethoxy group enhances its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the fluorophenyl group, resulting in different binding properties and biological activities.
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide is unique due to the presence of the fluorophenylmethoxy group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
919772-43-3 |
|---|---|
分子式 |
C17H19FN2O3 |
分子量 |
318.34 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19FN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21) |
InChI 键 |
XSBIBRSPURAVJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)


![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)
![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
